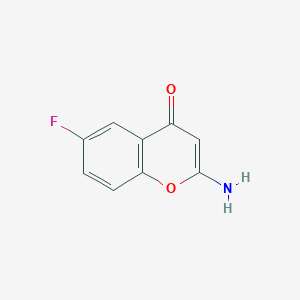
2-Amino-6-fluoro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluoro-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 2-position and a fluoro group at the 6-position enhances the compound’s reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-fluoro-4H-chromen-4-one can be achieved through various methods. One common approach involves the multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites catalyzed by pentamethyldiethylenetriamine (PMDTA). This method provides high yields and does not require chromatographic separation . Another method involves the one-pot synthesis using magnetic nanocatalysts (MNPs@Cu) under solvent-free conditions at 90°C, which also yields high-to-excellent products .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. The use of reusable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to chromanone derivatives.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chromanone derivatives.
Substitution: Various substituted chromenone derivatives.
Applications De Recherche Scientifique
2-Amino-6-fluoro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Amino-4H-chromen-4-one: Lacks the fluoro group, which may reduce its reactivity and biological activity.
6-Fluoro-4H-chromen-4-one: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological targets.
2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: A more complex derivative with additional functional groups that enhance its anticancer activity.
Uniqueness: 2-Amino-6-fluoro-4H-chromen-4-one is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
2-amino-6-fluorochromen-4-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |
Clé InChI |
NDAZTMFGWFWKDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)



![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)








![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)
